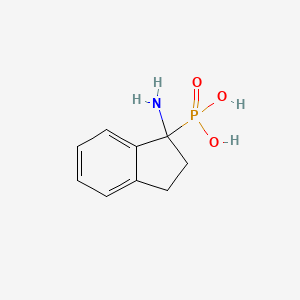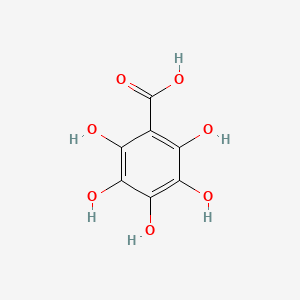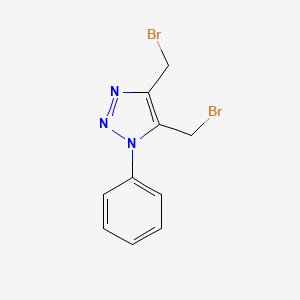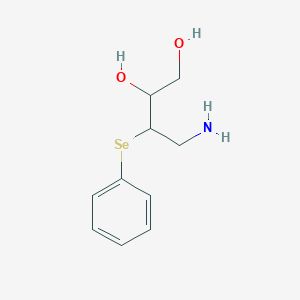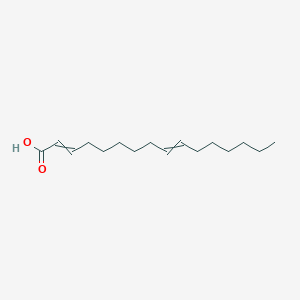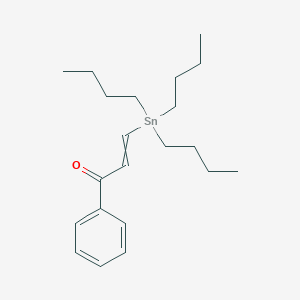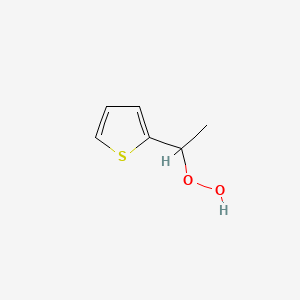
1-(Thiophen-2-yl)ethane-1-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophen-2-yl)ethane-1-peroxol is a chemical compound that features a thiophene ring attached to an ethane-1-peroxol group Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)ethane-1-peroxol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and ethane-1-peroxol as the primary reactants.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as transition metal complexes may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(Thiophen-2-yl)ethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different functional groups.
Common Reagents: Reagents such as hydrogen peroxide, sodium borohydride, and halogens are commonly used in these reactions.
Major Products: The major products formed include sulfoxides, sulfones, alcohols, and substituted thiophenes.
Scientific Research Applications
1-(Thiophen-2-yl)ethane-1-peroxol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)ethane-1-peroxol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, including oxidative stress response and signal transduction pathways.
Effects: These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
1-(Thiophen-2-yl)ethane-1-peroxol can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 1-(Thiophen-2-yl)ethan-1-ol and 1-(Thiophen-2-yl)ethan-1-one share the thiophene ring but differ in their functional groups.
Peroxides: Compounds like hydrogen peroxide and organic peroxides have similar peroxol groups but lack the thiophene ring.
Properties
CAS No. |
144173-99-9 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-(1-hydroperoxyethyl)thiophene |
InChI |
InChI=1S/C6H8O2S/c1-5(8-7)6-3-2-4-9-6/h2-5,7H,1H3 |
InChI Key |
ZDMYTQREKCOHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


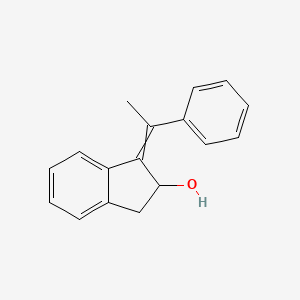

![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)
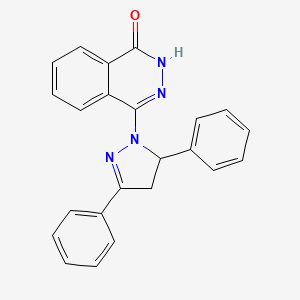
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
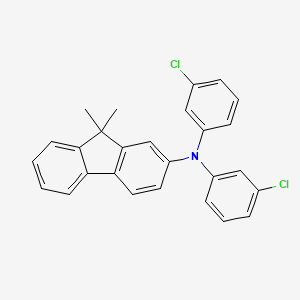
![N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide](/img/structure/B12543487.png)
